7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of approximately 240.10 g/mol. It features a bromine atom at the 7-position and a methyl group at the 2-position of the isoquinoline structure, which contributes to its unique properties. The compound is classified under isoquinolines, a class of bicyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
The chemical reactivity of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is influenced by its functional groups. Key reactions include:
These reactions are vital for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetics .
7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has been studied for its potential biological activities, including:
Several methods have been developed for synthesizing 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one:
The applications of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one span various fields:
Studies on the interactions of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with biological targets have revealed:
Several compounds share structural similarities with 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | Bromine at the 6-position | Different position of bromine affects reactivity |
5-Bromo-2-methylisoquinoline | Bromine at the 5-position | Exhibits different biological activities |
7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | Chlorine instead of bromine | May have altered pharmacological properties |
These compounds highlight the importance of substituent positioning on biological activity and chemical reactivity, showcasing the uniqueness of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one within this class .